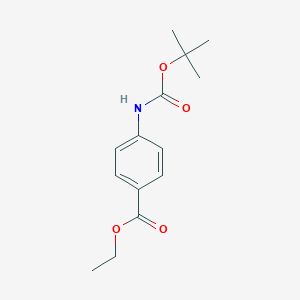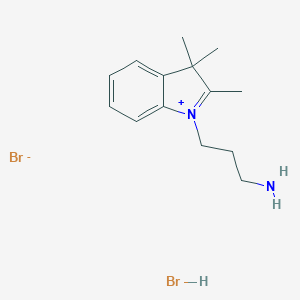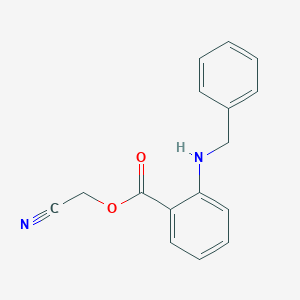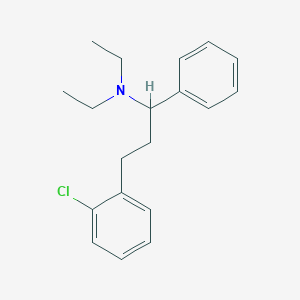
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine, commonly known as Chlorphentermine, is a synthetic compound that belongs to the class of amphetamines. It is a stimulant drug that has been used as an appetite suppressant in the past. However, due to its potential side effects, it is no longer used for this purpose. Instead, it has gained interest in the scientific community for its potential use in research.
Mecanismo De Acción
Chlorphentermine works by increasing the release of neurotransmitters, such as dopamine and norepinephrine, in the brain. These neurotransmitters are responsible for regulating mood, attention, and alertness. By increasing their release, Chlorphentermine can improve focus and attention, as well as increase energy levels.
Efectos Bioquímicos Y Fisiológicos
Chlorphentermine has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, as well as increasing the release of glucose from the liver. It also increases the release of adrenaline, which can lead to feelings of anxiety and nervousness. In addition, it can cause insomnia and decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorphentermine has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of amphetamines on the central nervous system. It is also relatively easy to synthesize, making it readily available for research purposes. However, its potential side effects, such as increased heart rate and blood pressure, can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Chlorphentermine. One area of interest is its potential use as a treatment for ADHD and narcolepsy. It may also have potential as a treatment for other conditions, such as depression and obesity. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Chlorphentermine involves several steps. The first step involves the reaction of 2-chloroacetophenone with diethylamine to form 2-chloro-N,N-diethylacetamide. This is then reacted with phenylmagnesium bromide to form 3-(2-chlorophenyl)-N,N-diethylpropanamide. Finally, this compound is reduced using lithium aluminum hydride to form Chlorphentermine.
Aplicaciones Científicas De Investigación
Chlorphentermine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other amphetamines, such as increasing the release of dopamine and norepinephrine. It has also been found to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
Número CAS |
100427-85-8 |
|---|---|
Nombre del producto |
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |
Fórmula molecular |
C19H24ClN |
Peso molecular |
301.9 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C19H24ClN/c1-3-21(4-2)19(17-11-6-5-7-12-17)15-14-16-10-8-9-13-18(16)20/h5-13,19H,3-4,14-15H2,1-2H3 |
Clave InChI |
RKGSZCNVIWEFLZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CCC1=CC=CC=C1Cl)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)C(CCC1=CC=CC=C1Cl)C2=CC=CC=C2 |
Sinónimos |
YS-23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
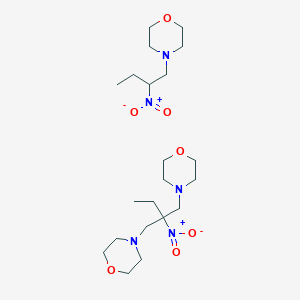
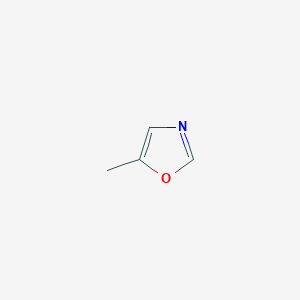
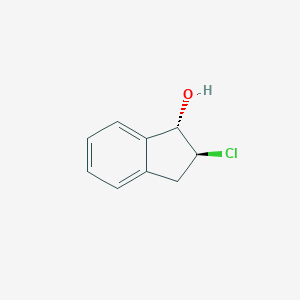
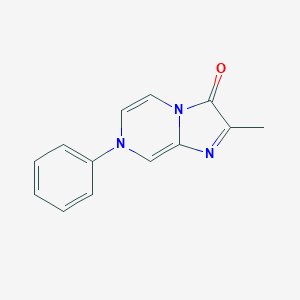
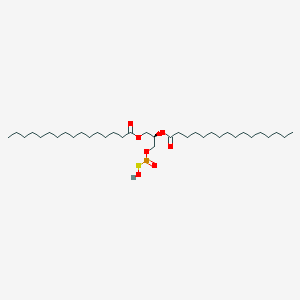
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
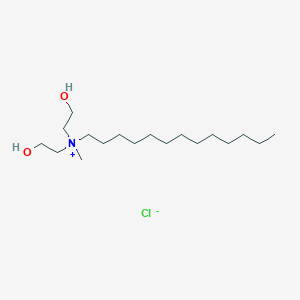
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
